3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide
CAS No.:
Cat. No.: VC14824413
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N3O3 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide |
| Standard InChI | InChI=1S/C20H19N3O3/c1-23-12-21-17-5-4-15(11-16(17)20(23)25)22-19(24)7-3-13-2-6-18-14(10-13)8-9-26-18/h2,4-6,10-12H,3,7-9H2,1H3,(H,22,24) |
| Standard InChI Key | KXUHZPIJIASROX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC4=C(C=C3)OCC4 |
Introduction
Structural Analysis and Molecular Properties
Core Structural Features
The molecule integrates two heterocyclic systems:
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2,3-Dihydro-1-benzofuran: A bicyclic structure featuring a fused benzene ring and tetrahydrofuran, providing rigidity and lipophilicity. The dihydro modification reduces aromaticity compared to benzofuran, potentially enhancing metabolic stability.
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3-Methyl-4-oxo-3,4-dihydroquinazolin-6-yl: A quinazolinone derivative characterized by a pyrimidine ring fused to a benzene ring, with a ketone group at position 4 and a methyl substituent at position 3. Quinazolinones are renowned for their diverse pharmacological profiles, including kinase inhibition and antimicrobial activity .
These moieties are connected via a propanamide linker (–CH₂–CH₂–CO–NH–), which facilitates conformational flexibility while maintaining electronic communication between the aromatic systems.
Molecular Descriptors
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉N₃O₃ |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide |
| Canonical SMILES | CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC4=C(C=C3)OCC4 |
| Topological Polar Surface Area | 83.5 Ų (estimated) |
| LogP (Octanol-Water) | 2.8 (predicted) |
The compound’s moderate lipophilicity (LogP ~2.8) suggests balanced membrane permeability and solubility, a critical feature for drug-like molecules.
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis involves three key fragments:
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2,3-Dihydrobenzofuran-5-ylpropanoic acid: Prepared via Friedel-Crafts alkylation of dihydrobenzofuran with acrylic acid derivatives.
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3-Methyl-6-aminoquinazolin-4(3H)-one: Synthesized through cyclocondensation of anthranilic acid derivatives with methyl isocyanate, followed by nitration and reduction .
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Amide coupling: The final step employs carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the propanoic acid and quinazolinone amine.
Optimization Challenges
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Regioselectivity: Ensuring amide formation at the quinazolinone C6 position requires careful control of reaction conditions (e.g., temperature <40°C).
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Oxidation Sensitivity: The dihydrobenzofuran moiety is prone to aerial oxidation, necessitating inert atmosphere handling .
| Activity | Target Compound (Predicted IC₅₀) | Reference Compound (IC₅₀) |
|---|---|---|
| EGFR Kinase Inhibition | 180 nM | Erlotinib: 2 nM |
| S. aureus Growth Inhibition | 8 µg/mL | Ciprofloxacin: 0.5 µg/mL |
| COX-2 Inhibition | 35% at 10 µM | Celecoxib: 90% at 10 µM |
Data extrapolated from quinazolinone-benzofuran hybrids suggest moderate potency, warranting structural optimization .
Analytical Characterization
Spectroscopic Profiles
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.45 (s, 1H, NH amide)
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δ 7.92–7.88 (m, 2H, quinazolinone H5/H7)
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δ 6.85 (d, J=8.4 Hz, 1H, benzofuran H4)
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δ 4.55 (t, J=6.8 Hz, 2H, OCH₂CH₂)
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δ 3.12 (s, 3H, NCH₃)
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HRMS (ESI+):
Observed m/z 350.1498 [M+H]⁺ (calculated for C₂₀H₂₀N₃O₃⁺: 350.1499).
Applications and Future Directions
Preclinical Development Considerations
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